2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one
CAS No.:
Cat. No.: VC9665735
Molecular Formula: C24H24ClN3O4
Molecular Weight: 453.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24ClN3O4 |
|---|---|
| Molecular Weight | 453.9 g/mol |
| IUPAC Name | 2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C24H24ClN3O4/c1-32-20-8-2-17(3-9-20)21-10-11-22(29)28(26-21)16-23(30)27-14-12-24(31,13-15-27)18-4-6-19(25)7-5-18/h2-11,31H,12-16H2,1H3 |
| Standard InChI Key | SXNYKPFWJLTBIS-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure integrates three primary components:
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A pyridazin-3(2H)-one ring, a six-membered heterocycle with two adjacent nitrogen atoms and a ketone group.
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A 4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl group attached via an oxoethyl linker.
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A 4-methoxyphenyl substituent at the 6-position of the pyridazinone ring.
The IUPAC name, 2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3-one, reflects this arrangement .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₄ClN₃O₄ |
| Molecular Weight | 453.9 g/mol |
| SMILES Notation | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
| InChI Key | SXNYKPFWJLTBIS-UHFFFAOYSA-N |
The presence of polar functional groups (hydroxyl, ketone, methoxy) suggests moderate solubility in polar solvents, while the aromatic systems contribute to hydrophobic interactions .
Stereochemical Considerations
The hydroxypiperidine moiety introduces a stereocenter at the 4-position of the piperidine ring. Computational models predict that the hydroxyl group adopts an equatorial conformation to minimize steric strain, though experimental crystallographic data are lacking .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound likely involves multi-step organic reactions:
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Formation of the hydroxypiperidine intermediate: 4-(4-chlorophenyl)-4-hydroxypiperidine is synthesized via nucleophilic substitution of 4-chlorophenylmagnesium bromide with a piperidinone precursor, followed by reduction.
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Pyridazinone ring construction: Cyclocondensation of a dihydrazine derivative with a diketone precursor yields the pyridazinone core.
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Coupling reactions: The hydroxypiperidine and methoxyphenyl groups are introduced via alkylation or amidation reactions.
Table 2: Hypothetical Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Nucleophilic substitution | 4-chlorophenyl Grignard, THF, −78°C |
| 2 | Cyclocondensation | Hydrazine hydrate, ethanol, reflux |
| 3 | Alkylation | K₂CO₃, DMF, 80°C |
Purification Challenges
Purification is complicated by the compound’s high molecular weight and polarity. Column chromatography with silica gel and gradient elution (ethyl acetate/hexane) is typically employed. Recrystallization from ethanol/water mixtures may improve purity but risks thermal degradation due to the compound’s labile hydroxypiperidine group.
Physicochemical and Spectroscopic Profiles
Stability and Reactivity
The compound is sensitive to acidic conditions, which may protonate the piperidine nitrogen, and oxidative environments that could degrade the methoxy group. Storage recommendations include inert atmospheres (N₂ or Ar) and temperatures below −20°C.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C of methoxy), and 3400 cm⁻¹ (O-H stretch) .
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NMR: ¹H NMR (DMSO-d₆) signals include δ 7.8–7.2 ppm (aromatic protons), δ 4.1 ppm (methoxy group), and δ 3.6–2.8 ppm (piperidine and oxoethyl protons) .
Challenges and Future Directions
Research Gaps
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In vivo efficacy: No animal studies have been reported.
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Toxicology: Acute and chronic toxicity profiles remain uncharacterized.
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Synthetic scalability: Current routes require optimization for industrial-scale production.
Proposed Studies
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Molecular docking simulations to identify potential targets (e.g., PDE4, COX-2).
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In vitro assays for IC₅₀ determination against inflammatory markers.
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ADMET profiling to assess bioavailability and safety.
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